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nucleic acid-binding protein, maize - 147015-24-5

nucleic acid-binding protein, maize

Catalog Number: EVT-1516767
CAS Number: 147015-24-5
Molecular Formula: C10H5ClN2O2S
Molecular Weight: 0
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Product Introduction

Source and Classification

The nucleic acid-binding protein in maize is derived from the plant's genomic DNA and is classified as a nuclear-encoded protein associated with chloroplast functions. This classification highlights its role in both nuclear and plastidic activities, indicating its importance in the coordination of gene expression between these two cellular compartments . The protein exhibits specific binding affinities to nucleic acids, which is critical for its function in gene regulation and response to environmental stimuli .

Synthesis Analysis

Methods and Technical Details

The synthesis of nucleic acid-binding proteins in maize involves several steps, primarily governed by transcriptional and translational processes. The gene encoding the nucleic acid-binding protein is transcribed into messenger RNA, which is then translated into protein within the ribosomes. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) are commonly employed to analyze the expression levels of these genes under various conditions, including stress scenarios .

In vitro assays have been utilized to confirm the DNA-binding activity of the nucleic acid-binding protein. These assays typically involve incubating the protein with labeled DNA fragments and assessing binding through techniques like electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to measure interaction dynamics .

Molecular Structure Analysis

Structure and Data

The nucleic acid-binding protein from maize possesses a characteristic structure that facilitates its interaction with nucleic acids. It typically contains one or more RNA recognition motifs (RRMs) or similar domains that enable specific binding to RNA or DNA sequences. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide insights into the three-dimensional conformation of this protein, revealing how it recognizes and binds to its target nucleic acids .

Data from structural analyses indicate that the binding sites on the nucleic acid-binding protein are highly conserved among related proteins, suggesting evolutionary significance and functional importance in gene regulation processes .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving nucleic acid-binding proteins include their binding to DNA or RNA, which can be influenced by factors such as metal ion presence, pH levels, and temperature. The binding process often involves conformational changes in the protein structure that enhance its affinity for nucleic acids.

In biochemical assays, the kinetics of these binding interactions can be studied using techniques like fluorescence resonance energy transfer (FRET) or isothermal titration calorimetry (ITC), allowing researchers to quantify binding affinities and thermodynamic parameters associated with these reactions .

Mechanism of Action

Process and Data

The mechanism of action for nucleic acid-binding proteins in maize involves several steps:

  1. Binding: The protein binds to specific sequences within DNA or RNA molecules.
  2. Regulation: Upon binding, it can modulate transcriptional activity by recruiting other transcription factors or chromatin remodeling complexes.
  3. Stabilization: The protein stabilizes RNA transcripts, preventing degradation and facilitating proper translation.

Data from studies indicate that these proteins are involved in stress responses by regulating genes associated with stress tolerance pathways, thus playing a vital role in plant adaptability .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nucleic acid-binding proteins exhibit several notable physical properties:

  • Molecular Weight: Typically ranges from 20 kDa to 60 kDa depending on the specific isoform.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be influenced by temperature and ionic strength; optimal conditions vary among different proteins.

Chemical properties include:

  • Metal Ion Binding: Many nucleic acid-binding proteins require metal ions (such as zinc) for structural integrity and function.
  • pH Sensitivity: Activity can vary with changes in pH, impacting binding efficacy to nucleic acids .
Applications

Scientific Uses

Nucleic acid-binding proteins from maize have significant applications in various fields:

  • Genetic Engineering: They are utilized in molecular breeding programs aimed at enhancing stress tolerance traits in maize.
  • Biotechnology: These proteins serve as tools for developing transgenic plants with improved nutritional profiles or resistance to diseases.
  • Research: They provide insights into gene regulation mechanisms, aiding studies on plant development and responses to environmental stresses.
Introduction to Nucleic Acid-Binding Proteins in Maize

Biological Significance in Plant Physiology and Development

NABPs orchestrate fundamental biological processes throughout the maize lifecycle by regulating transcriptome dynamics. Their mechanisms include RNA stabilization, translational control, and transcriptional activation/repression. Key developmental roles include:

  • Floral Transition: The RNA-binding protein ZmFRKH1 accelerates flowering by binding and stabilizing mRNAs of flowering regulators (e.g., ZCN8, DLF1). Natural variation in ZmFRKH1 expression contributes to photoperiod adaptation across maize varieties [1] [4].
  • Chloroplast Biogenesis: Dual-targeted proteins like ZmpTAC12 localize to both chloroplasts and nuclei. Within chloroplasts, ZmpTAC12 assembles into the plastid-encoded RNA polymerase (PEP) complex, enabling transcription of photosynthetic genes (psbA, rbcL). Mutants exhibit albino phenotypes due to disrupted chloroplast development [6].
  • Gametophyte Development: The RNA-binding protein ZmLARP6c1 is exclusively expressed in pollen and is essential for competitive pollen tube growth. Mutations impair tube elongation by 40–60%, reducing male transmission efficiency during fertilization [9].

Table 1: Key Maize NABPs Governing Developmental Processes

ProteinClassBinding TargetBiological FunctionMutant Phenotype
ZmFRKH1RNA-binding proteinmRNAPromotes flowering via RNA stabilizationDelayed flowering, reduced yield
ZmpTAC12Dual-targeted PEPssRNA/ssDNAChloroplast transcription complex assemblyAlbino seedlings, lethal
ZmLARP6c1La-related proteinPollen mRNAsPollen tube elongation & competitivenessReduced male transmission
ZmTALE proteinsTranscription factorDNAShoot apical meristem maintenanceDwarfed, disrupted organogenesis [5]

Agricultural Relevance: Stress Response and Yield Optimization

NABPs enhance crop resilience by modulating stress-responsive transcriptomes. Their agricultural value stems from dual roles in stress adaptation and yield determination:

  • Salinity Tolerance: The ACR (ACT domain-repeat) family comprises 28 members in maize, with ZmACR5 acting as a negative regulator of salt tolerance. Ectopic expression in Arabidopsis reduces root growth under salt stress by 30–50% by disrupting amino acid metabolism [2].
  • Drought Adaptation: Among 40 ZmTALE transcription factors, Class I KNOX proteins (e.g., KN1) are upregulated during drought. Overexpression lines show enhanced water retention and ROS scavenging due to activation of P5CS (proline biosynthesis) and SOD (antioxidant) genes [5].
  • Yield Enhancement: Humic acid (HA) and HA-amino acid (AA) treatments induce NABPs linked to photosynthesis and respiration. Transcriptome analyses reveal upregulation of:
  • Chloroplast RNA-binding proteins (e.g., RBP1) → +25% chlorophyll content
  • Nuclear transcription factors (e.g., bZIP60) → +15% dry matter accumulationThis boosts grain yield by 10–20% under erratic rainfall [3].

Table 2: NABP-Associated Stress Responses and Agronomic Traits

Gene/FamilyStressExpression ChangeMechanismAgronomic Impact
ZmACR5SalinityUpregulatedAlters amino acid metabolismReduced root growth, sensitivity
ZmTALE1DroughtUpregulatedActivates proline synthesis genesImproved water retention
RBP1HA treatmentUpregulatedEnhances photosynthetic transcripts+25% chlorophyll content
bZIP60HA+AA treatmentUpregulatedInduces respiration-related proteins+15% dry matter accumulation [3] [10]

Genetic association studies confirm that allelic variation in NABPs correlates with yield traits. For example, polymorphisms in ZmACBP1 (acyl-CoA-binding protein) associate with kernel oil content, while ZmTALE12 variants link to ear size [8].

Overview of Maize-Specific Nucleic Acid-Binding Protein Families

Maize NABPs are categorized into three functional classes based on domain architecture and binding specificity:

  • RNA-Binding Proteins (RBPs):
  • LARPs: The 6-member ZmLARP family contains a La motif and RRM domain. ZmLARP6c1 binds pollen-specific mRNAs to regulate tubulin dynamics during tube growth [9].
  • ACBPs: Nine ZmACBPs exist, classified into four structural groups. Class I/II (e.g., ZmACBP1) localize to cytosol/ER and bind acyl-CoA esters to shuttle lipids during stress. Heterologous expression enhances salinity/drought tolerance in Arabidopsis [8].

  • DNA-Binding Transcription Factors:

  • TALE Homeodomain: 40 ZmTALE proteins divided into KNOX (Class I–III) and BEL1-like subfamilies. KNOX proteins maintain meristem activity by repressing differentiation genes (e.g., GA2ox) [5].
  • ACR Family: 28 ACT domain-containing proteins regulating amino acid metabolism. ZmACR11 contains Gln-responsive elements and modulates nitrogen assimilation under stress [2].

  • Dual-Function Proteins:

  • pTAC Family: Proteins like ZmpTAC12 bind both ssRNA and ssDNA. They integrate chloroplast-nuclear communication, coordinating photosynthesis gene expression [6].

Table 3: Classification of Major Maize NABP Families

FamilyMembersKey DomainsSubcellular LocalizationBiological Roles
ZmACBP9ACB, ankyrin repeatsCytosol, ER, membranesLipid trafficking, stress signaling
ZmTALE40Homeodomain, KNOX/BELNucleusMeristem maintenance, drought response
ZmLARP6La motif, RRMCytosol, pollen tubesPollen mRNA regulation
pTAC≥5ssDNA/RNA-bindingChloroplast, nucleusPhotosynthesis, retrograde signaling [6]
ZmACR28ACT domain repeatsCytosol, chloroplastsAmino acid metabolism, N sensing

Phylogenetic analyses reveal maize-specific expansions:

  • ZmTALE genes show 13 segmental duplications absent in Arabidopsis, suggesting neofunctionalization in C4 development [5].
  • Class II ZmACBPs diverge from monocot ancestors, acquiring novel ankyrin domains for stress-specific lipid binding [8].

Concluding Perspectives

Maize NABPs represent potent targets for breeding climate-resilient varieties. Future efforts should leverage pan-genome data to mine elite alleles of ZmTALE, ZmACBP, and ZmFRKH1 homologs. Engineering NABP regulons via gene editing or promoter swapping offers a roadmap for enhancing yield stability without compromising developmental fidelity.

Properties

CAS Number

147015-24-5

Product Name

nucleic acid-binding protein, maize

Molecular Formula

C10H5ClN2O2S

Synonyms

nucleic acid-binding protein, maize

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